1-[3-[(4-Methoxyphenyl)methyl]piperidin-1-yl]prop-2-en-1-one
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Overview
Description
1-[3-[(4-Methoxyphenyl)methyl]piperidin-1-yl]prop-2-en-1-one is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings that are precursors to flavonoids and isoflavonoids This compound is characterized by the presence of a piperidine ring, a methoxyphenyl group, and a propenone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-[(4-Methoxyphenyl)methyl]piperidin-1-yl]prop-2-en-1-one typically involves the condensation of 4-methoxybenzaldehyde with piperidine and an appropriate propenone derivative. One common method includes the following steps:
Condensation Reaction: 4-methoxybenzaldehyde is reacted with piperidine in the presence of a base such as sodium hydroxide to form the intermediate 4-methoxyphenylmethylpiperidine.
Aldol Condensation: The intermediate is then subjected to aldol condensation with a propenone derivative under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-[3-[(4-Methoxyphenyl)methyl]piperidin-1-yl]prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or ketones.
Reduction: Reduction reactions can convert the propenone moiety to a saturated ketone or alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines or thiols are employed.
Major Products Formed
Oxidation: Epoxides, ketones.
Reduction: Saturated ketones, alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-[3-[(4-Methoxyphenyl)methyl]piperidin-1-yl]prop-2-en-1-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.
Material Science: The compound is explored for its use in the synthesis of advanced materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of 1-[3-[(4-Methoxyphenyl)methyl]piperidin-1-yl]prop-2-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 1-[3-[(4-Methylphenyl)methyl]piperidin-1-yl]prop-2-en-1-one
- 1-[3-[(4-Chlorophenyl)methyl]piperidin-1-yl]prop-2-en-1-one
- 1-[3-[(4-Fluorophenyl)methyl]piperidin-1-yl]prop-2-en-1-one
Uniqueness
1-[3-[(4-Methoxyphenyl)methyl]piperidin-1-yl]prop-2-en-1-one is unique due to the presence of the methoxy group on the phenyl ring, which can influence its electronic properties and reactivity. This structural feature may enhance its pharmacological activity and selectivity compared to similar compounds with different substituents.
Properties
IUPAC Name |
1-[3-[(4-methoxyphenyl)methyl]piperidin-1-yl]prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO2/c1-3-16(18)17-10-4-5-14(12-17)11-13-6-8-15(19-2)9-7-13/h3,6-9,14H,1,4-5,10-12H2,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMNJSNLBYSYVGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2CCCN(C2)C(=O)C=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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